Cas no 1119201-54-5 (N-[1-(3-benzamidophenyl)ethyl]-3,6-dichloro-N-methylpyridine-2-carboxamide)
![N-[1-(3-benzamidophenyl)ethyl]-3,6-dichloro-N-methylpyridine-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/1119201-54-5x500.png)
N-[1-(3-benzamidophenyl)ethyl]-3,6-dichloro-N-methylpyridine-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1119201-54-5
- EN300-26600845
- N-[1-(3-benzamidophenyl)ethyl]-3,6-dichloro-N-methylpyridine-2-carboxamide
- Z240673574
- AKOS033898050
-
- インチ: 1S/C22H19Cl2N3O2/c1-14(27(2)22(29)20-18(23)11-12-19(24)26-20)16-9-6-10-17(13-16)25-21(28)15-7-4-3-5-8-15/h3-14H,1-2H3,(H,25,28)
- InChIKey: WFKFZFKNURVCCB-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(N=C1C(N(C)C(C)C1C=CC=C(C=1)NC(C1C=CC=CC=1)=O)=O)Cl
計算された属性
- せいみつぶんしりょう: 427.0854322g/mol
- どういたいしつりょう: 427.0854322g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 570
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5
- トポロジー分子極性表面積: 62.3Ų
N-[1-(3-benzamidophenyl)ethyl]-3,6-dichloro-N-methylpyridine-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26600845-0.05g |
1119201-54-5 | 90% | 0.05g |
$212.0 | 2023-09-13 |
N-[1-(3-benzamidophenyl)ethyl]-3,6-dichloro-N-methylpyridine-2-carboxamide 関連文献
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
N-[1-(3-benzamidophenyl)ethyl]-3,6-dichloro-N-methylpyridine-2-carboxamideに関する追加情報
Introduction to N-[1-(3-benzamidophenyl)ethyl]-3,6-dichloro-N-methylpyridine-2-carboxamide (CAS No. 1119201-54-5)
N-[1-(3-benzamidophenyl)ethyl]-3,6-dichloro-N-methylpyridine-2-carboxamide, identified by its CAS number 1119201-54-5, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a 3-benzamidophenyl side chain and a 3,6-dichloro-N-methylpyridine-2-carboxamide core, contribute to its unique chemical properties and biological interactions.
The synthesis and characterization of N-[1-(3-benzamidophenyl)ethyl]-3,6-dichloro-N-methylpyridine-2-carboxamide have been subjects of extensive research due to its promising pharmacological profile. The benzamido group in the molecule is known to enhance binding affinity and selectivity, making it a valuable scaffold for developing novel bioactive compounds. Additionally, the dichloropyridine moiety introduces electron-withdrawing effects that can modulate the reactivity and pharmacokinetic properties of the compound.
In recent years, there has been growing interest in exploring the therapeutic potential of pyridine derivatives in various disease models. Studies have demonstrated that compounds with similar structural motifs can exhibit inhibitory effects on key enzymes and receptors involved in inflammation, cancer, and neurodegenerative disorders. The 3-benzamidophenyl ethyl group in N-[1-(3-benzamidophenyl)ethyl]-3,6-dichloro-N-methylpyridine-2-carboxamide is particularly noteworthy, as it has been shown to interact with biological targets in a manner that could lead to novel therapeutic interventions.
The compound's dichloropyridine core is another critical feature that contributes to its pharmacological activity. The presence of two chlorine atoms at the 3 and 6 positions enhances the electron deficiency of the pyridine ring, which can improve binding interactions with biological targets. This structural element has been exploited in the design of various drug candidates that exhibit potent activity against bacterial infections, viral pathogens, and even certain types of cancer.
In the context of current research, N-[1-(3-benzamidophenyl)ethyl]-3,6-dichloro-N-methylpyridine-2-carboxamide has been investigated for its potential role in modulating immune responses. Recent studies have highlighted the importance of targeting immune checkpoint proteins in the treatment of autoimmune diseases and cancer immunotherapy. The benzamido group in this compound has been shown to interact with these proteins, suggesting that it could serve as a lead compound for developing new immunomodulatory agents.
The compound's chemical stability and solubility profile have also been subjects of interest. Researchers have optimized synthetic routes to improve the yield and purity of N-[1-(3-benzamidophenyl)ethyl]-3,6-dichloro-N-methylpyridine-2-carboxamide, ensuring that it can be effectively used in both preclinical and clinical studies. Furthermore, computational modeling techniques have been employed to predict the binding modes of this compound with its target proteins, providing valuable insights into its mechanism of action.
The pharmacokinetic properties of N-[1-(3-benzamidophenyl)ethyl]-3,6-dichloro-N-methylpyridine-2-carboxamide have been thoroughly evaluated to ensure its suitability for therapeutic use. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics when administered orally or intravenously. These findings support its potential as a candidate for further development into a new drug entity.
In conclusion, N-[1-(3-benzamidophenyl)ethyl]-3,6-dichloro-N-methylpyridine-2-carboxamide(CAS No. 1119201-54-5) is a promising compound with significant therapeutic potential. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in various disease areas. As our understanding of biological targets continues to evolve, compounds like this one will play a crucial role in advancing new treatments for human health.
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